Cas no 1021119-16-3 (4-ethoxy-2-methyl-6-[4-(naphthalene-2-carbonyl)piperazin-1-yl]pyrimidine)

4-Ethoxy-2-methyl-6-[4-(naphthalene-2-carbonyl)piperazin-1-yl]pyrimidine is a structurally complex heterocyclic compound featuring a pyrimidine core substituted with an ethoxy group, a methyl group, and a piperazine moiety linked to a naphthalene carbonyl unit. This molecular architecture suggests potential utility in medicinal chemistry, particularly as a scaffold for targeting specific biological pathways. The presence of the naphthalene group may enhance binding affinity to hydrophobic protein pockets, while the piperazine linker offers flexibility for further derivatization. The compound’s well-defined structure and functional group diversity make it a promising intermediate for the development of pharmacologically active agents, particularly in kinase or receptor modulation studies. Its synthesis and purity are critical for reproducible research applications.
4-ethoxy-2-methyl-6-[4-(naphthalene-2-carbonyl)piperazin-1-yl]pyrimidine structure
1021119-16-3 structure
Product name:4-ethoxy-2-methyl-6-[4-(naphthalene-2-carbonyl)piperazin-1-yl]pyrimidine
CAS No:1021119-16-3
MF:C22H24N4O2
Molecular Weight:376.451564788818
CID:5799266

4-ethoxy-2-methyl-6-[4-(naphthalene-2-carbonyl)piperazin-1-yl]pyrimidine 化学的及び物理的性質

名前と識別子

    • [4-(6-ethoxy-2-methylpyrimidin-4-yl)piperazin-1-yl]-naphthalen-2-ylmethanone
    • Methanone, [4-(6-ethoxy-2-methyl-4-pyrimidinyl)-1-piperazinyl]-2-naphthalenyl-
    • 4-ethoxy-2-methyl-6-[4-(naphthalene-2-carbonyl)piperazin-1-yl]pyrimidine
    • インチ: 1S/C22H24N4O2/c1-3-28-21-15-20(23-16(2)24-21)25-10-12-26(13-11-25)22(27)19-9-8-17-6-4-5-7-18(17)14-19/h4-9,14-15H,3,10-13H2,1-2H3
    • InChIKey: RFQQSDGTLKHDBU-UHFFFAOYSA-N
    • SMILES: C(N1CCN(C2C=C(OCC)N=C(C)N=2)CC1)(C1=CC=C2C(=C1)C=CC=C2)=O

じっけんとくせい

  • 密度みつど: 1.225±0.06 g/cm3(Predicted)
  • Boiling Point: 600.7±55.0 °C(Predicted)
  • 酸度系数(pKa): 6.57±0.43(Predicted)

4-ethoxy-2-methyl-6-[4-(naphthalene-2-carbonyl)piperazin-1-yl]pyrimidine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F2442-0112-5μmol
4-ethoxy-2-methyl-6-[4-(naphthalene-2-carbonyl)piperazin-1-yl]pyrimidine
1021119-16-3 90%+
5μl
$63.0 2023-05-16
Life Chemicals
F2442-0112-2mg
4-ethoxy-2-methyl-6-[4-(naphthalene-2-carbonyl)piperazin-1-yl]pyrimidine
1021119-16-3 90%+
2mg
$59.0 2023-05-16
Life Chemicals
F2442-0112-5mg
4-ethoxy-2-methyl-6-[4-(naphthalene-2-carbonyl)piperazin-1-yl]pyrimidine
1021119-16-3 90%+
5mg
$69.0 2023-05-16
Life Chemicals
F2442-0112-20μmol
4-ethoxy-2-methyl-6-[4-(naphthalene-2-carbonyl)piperazin-1-yl]pyrimidine
1021119-16-3 90%+
20μl
$79.0 2023-05-16
Life Chemicals
F2442-0112-25mg
4-ethoxy-2-methyl-6-[4-(naphthalene-2-carbonyl)piperazin-1-yl]pyrimidine
1021119-16-3 90%+
25mg
$109.0 2023-05-16
Life Chemicals
F2442-0112-2μmol
4-ethoxy-2-methyl-6-[4-(naphthalene-2-carbonyl)piperazin-1-yl]pyrimidine
1021119-16-3 90%+
2μl
$57.0 2023-05-16
Life Chemicals
F2442-0112-40mg
4-ethoxy-2-methyl-6-[4-(naphthalene-2-carbonyl)piperazin-1-yl]pyrimidine
1021119-16-3 90%+
40mg
$140.0 2023-05-16
Life Chemicals
F2442-0112-75mg
4-ethoxy-2-methyl-6-[4-(naphthalene-2-carbonyl)piperazin-1-yl]pyrimidine
1021119-16-3 90%+
75mg
$208.0 2023-05-16
Life Chemicals
F2442-0112-30mg
4-ethoxy-2-methyl-6-[4-(naphthalene-2-carbonyl)piperazin-1-yl]pyrimidine
1021119-16-3 90%+
30mg
$119.0 2023-05-16
Life Chemicals
F2442-0112-10μmol
4-ethoxy-2-methyl-6-[4-(naphthalene-2-carbonyl)piperazin-1-yl]pyrimidine
1021119-16-3 90%+
10μl
$69.0 2023-05-16

4-ethoxy-2-methyl-6-[4-(naphthalene-2-carbonyl)piperazin-1-yl]pyrimidine 関連文献

4-ethoxy-2-methyl-6-[4-(naphthalene-2-carbonyl)piperazin-1-yl]pyrimidineに関する追加情報

Chemical Profile of 4-ethoxy-2-methyl-6-[4-(naphthalene-2-carbonyl)piperazin-1-yl]pyrimidine (CAS No. 1021119-16-3)

4-ethoxy-2-methyl-6-[4-(naphthalene-2-carbonyl)piperazin-1-yl]pyrimidine, identified by its CAS number 1021119-16-3, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyrimidine class, a heterocyclic aromatic ring structure that is widely recognized for its biological activity and pharmacological potential. The presence of multiple functional groups, including an ethoxy substituent, a methyl group, and a piperazine moiety linked to a naphthalene derivative, contributes to its unique chemical properties and makes it a valuable scaffold for drug discovery.

The naphthalene-2-carbonyl moiety in the molecular structure of this compound introduces a rigid aromatic system that can enhance binding affinity and selectivity in biological targets. This feature is particularly relevant in the development of small-molecule inhibitors targeting enzymes and receptors involved in critical cellular pathways. Recent advancements in computational chemistry and molecular modeling have highlighted the potential of such pyrimidine derivatives in modulating protein-protein interactions, making them promising candidates for therapeutic intervention.

In the context of contemporary pharmaceutical research, 4-ethoxy-2-methyl-6-[4-(naphthalene-2-carbonyl)piperazin-1-yl]pyrimidine has been explored for its potential applications in oncology and neurology. Studies have demonstrated that pyrimidine-based compounds can exhibit inhibitory effects on kinases and other enzymes overexpressed in cancer cells, thereby serving as lead compounds for the development of targeted therapies. The piperazine ring, in particular, is known for its ability to interact with biological targets through hydrogen bonding and hydrophobic interactions, which can be leveraged to design highly specific pharmacophores.

Furthermore, the ethoxy and methyl substituents in the molecule contribute to its solubility and metabolic stability, which are critical factors in drug design. These properties ensure that the compound can be effectively absorbed, distributed, metabolized, and excreted (ADME) within the body, thereby enhancing its pharmacokinetic profile. Recent studies have also shown that modifications at these positions can significantly alter the bioactivity of pyrimidine derivatives, providing a rich chemical space for optimization.

The integration of naphthalene into the molecular framework adds another layer of complexity to this compound, enabling diverse interactions with biological targets. Naphthalene derivatives are well-documented for their role in various pharmacological applications, including antimicrobial and anti-inflammatory agents. The 4-(naphthalene-2-carbonyl)piperazine moiety specifically has been implicated in enhancing binding affinity to certain protein targets, which is a key consideration in drug design.

Current research trends indicate that 4-ethoxy-2-methyl-6-[4-(naphthalene-2-carbonyl)piperazin-1-yl]pyrimidine could serve as a versatile intermediate in synthesizing novel therapeutic agents. The compound’s structural features make it amenable to further derivatization, allowing chemists to explore new analogs with enhanced efficacy and reduced toxicity. For instance, modifications at the piperazine ring could lead to compounds with improved selectivity against off-target proteins, minimizing side effects.

The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions and palladium-mediated transformations, have been employed to construct the complex core structure efficiently. These techniques not only streamline the synthetic process but also allow for greater flexibility in modifying the molecular framework.

In summary, 4-ethoxy-2-methyl-6-[4-(naphthalene-2-carbonyl)piperazin-1-yl]pyrimidine (CAS No. 1021119-16-3) represents a promising candidate for further exploration in pharmaceutical research. Its unique structural features offer multiple opportunities for designing drugs with improved pharmacological properties. As computational tools continue to advance, virtual screening and molecular dynamics simulations will play an increasingly important role in identifying potential lead compounds like this one for various therapeutic applications.

おすすめ記事

推奨される供給者
Enjia Trading Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Enjia Trading Co., Ltd
Hubei Changfu Chemical Co., Ltd.
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Hubei Changfu Chemical Co., Ltd.
Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Suzhou Senfeida Chemical Co., Ltd
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd
pengshengyue
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
pengshengyue